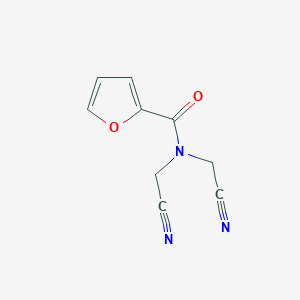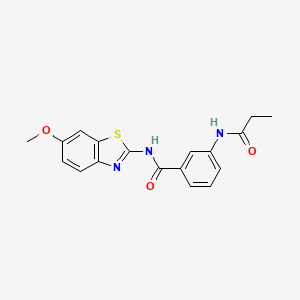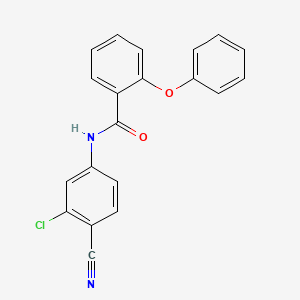![molecular formula C11H13N3O3S2 B11175151 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B11175151.png)
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide typically involves the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit carbonic anhydrase, leading to a decrease in the production of bicarbonate and protons, which can affect cellular pH and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Known for its insecticidal activities.
N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Investigated for its antimalarial properties.
Uniqueness
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is unique due to the presence of the ethoxymethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13N3O3S2 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S2/c1-2-17-8-10-12-13-11(18-10)14-19(15,16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14) |
InChI Key |
GVGLCQAVUJQSDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-1'-phenyl-1',7'-dihydrospiro[indole-3,6'-pyrazolo[3,4-d]pyrimidine]-2,4'(1H,5'H)-dione](/img/structure/B11175083.png)
![N-cyclohexyl-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide](/img/structure/B11175087.png)
![3,3-diphenyl-N-[4-(propylsulfamoyl)phenyl]propanamide](/img/structure/B11175095.png)
![4-[(Pyridin-3-ylmethyl)carbamoyl]phenyl acetate](/img/structure/B11175096.png)

![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11175115.png)

![2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11175137.png)

![3-Cyclohexyl-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}propanamide](/img/structure/B11175144.png)

![4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11175159.png)
![2-(1,3-benzodioxol-5-yloxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175165.png)

